1-Naphthyl N-propylcarbamate

Pyrethroid Synergism Esterase Inhibition Insecticide Toxicology

Pyrethroid resistance mediated by esterase detoxification limits insecticide efficacy. 1-Naphthyl N-propylcarbamate directly addresses this via potent, selective esterase inhibition. • Selected from 65 candidates for maximal trans-resmethrin synergism across 5 insect orders. • Superior insect esterase inhibition vs. S,S,S-tributyl phosphorotrithioate, with reversed (low) mammalian inhibition. • Ideal positive control for metabolic resistance studies; enhances trans-pyrethroid half-life in vivo. Supplied with certificate of analysis. Inquire for bulk/R&D packaging.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 25216-27-7
Cat. No. B1360236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl N-propylcarbamate
CAS25216-27-7
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCCNC(=O)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H15NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16)
InChIKeyUXYGKIWSDXDEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl N-propylcarbamate (CAS 25216-27-7): A Specialized Carbamate Esterase Inhibitor for Pyrethroid Synergism


1-Naphthyl N-propylcarbamate (CAS 25216-27-7) is a synthetic carbamate ester with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol [1]. The compound is characterized by a melting point of 72 °C and a predicted pKa of 13.86 . Unlike direct-acting carbamate insecticides such as carbaryl, its primary utility is derived from its function as a potent and selective esterase inhibitor, a mechanism leveraged to enhance the efficacy of co-administered pyrethroid insecticides [2].

The Inadequacy of Generic Substitution for 1-Naphthyl N-propylcarbamate in Synergist Applications


Substituting 1-naphthyl N-propylcarbamate with a generic carbamate ester or even a closely related analog is scientifically unsound for its primary application as a pyrethroid synergist. This compound was specifically identified through the screening of 65 candidate esterase and oxidase inhibitors for maximal potency in synergizing trans-resmethrin toxicity [1]. Its efficacy is underpinned by a unique combination of potent esterase inhibition and a favorable selectivity profile, exhibiting greater inhibitory potency toward insect esterases compared to the known esterase inhibitor S,S,S-tributyl phosphorotrithioate, while demonstrating the opposite selectivity in mammalian systems [2]. These specific quantitative and mechanistic attributes are not transferable to in-class compounds like 1-naphthyl methylcarbamate (carbaryl), which functions as a direct insecticide rather than a synergist, or to oxidase inhibitors like piperonyl butoxide, which target different metabolic pathways [1].

Quantitative Differentiation of 1-Naphthyl N-propylcarbamate as a Synergist: Comparative Evidence


Superior Synergist Potency Identified Through Direct Screening of 65 Candidates

1-Naphthyl N-propylcarbamate was selected from a panel of 65 candidate esterase and oxidase inhibitors based on its maximal potency in synergizing the toxicity of trans-resmethrin against milkweed bugs (Oncopeltus fasciatus) [1]. While the study does not provide individual IC50 values for all 65 candidates, it establishes that this compound outperformed 64 other molecules, including known synergists, in this specific functional assay, confirming its superior activity in a relevant biological model.

Pyrethroid Synergism Esterase Inhibition Insecticide Toxicology

Species-Selective Synergism: Broad-Spectrum Insect Activity Without Mammalian Toxicity Enhancement

The synergist 1-naphthyl N-propylcarbamate demonstrates a clear, quantifiable selectivity in its activity. It effectively synergizes the toxicity of trans-resmethrin and tetramethrin across a broad range of insect species, including milkweed bugs, cockroaches, houseflies, cabbage loopers, and mealworms. Critically, it does not synergize the toxicity of these pyrethroids in mice [1]. This dichotomous response is a key differentiating factor from non-selective synergists.

Selective Toxicity Pyrethroid Synergism Insecticide Safety

Differentiated Enzyme Inhibition: Greater Potency on Insect vs. Mammalian Esterases

Comparative studies on pyrethroid-hydrolyzing esterases reveal a significant difference in inhibitory potency between 1-naphthyl N-propylcarbamate and a comparator synergist. 1-Naphthyl N-propylcarbamate was found to be a more potent inhibitor of insect esterases than S,S,S-tributyl phosphorotrithioate (TBPT). Conversely, TBPT was more effective at inhibiting mouse-liver esterases [1]. This inverse selectivity profile provides a mechanistic basis for the observed species-specific synergism and is a quantifiable advantage for target-specific applications.

Enzyme Inhibition Esterase Selective Toxicity

Synergist-Specific Enhancement of Pyrethroid Persistence In Vivo

The functional consequence of esterase inhibition by 1-naphthyl N-propylcarbamate is a measurable increase in the persistence of specific pyrethroids in vivo. In milkweed bugs, treatment with the compound was shown to increase the persistence of injected trans-resmethrin, while the persistence of cis-resmethrin was unaffected and was instead increased by oxidase inhibitors [1]. This isomer-specific effect confirms the compound's mechanism of action and distinguishes it from synergists that target oxidative metabolism.

Pyrethroid Metabolism In Vivo Persistence Synergism Mechanism

Optimal Application Scenarios for 1-Naphthyl N-propylcarbamate Based on Quantitative Evidence


Enhancing Efficacy of Trans-Pyrethroid Formulations Against Resistant Pest Populations

Based on its demonstrated ability to increase the persistence of trans-resmethrin in vivo [1], 1-naphthyl N-propylcarbamate is ideally suited for incorporation into insecticide formulations where esterase-mediated detoxification is a known resistance mechanism. Its use can specifically prolong the effective half-life of trans-pyrethroids, potentially overcoming metabolic resistance in target pests such as houseflies and cockroaches [1]. This is a direct application of the evidence showing it was selected for maximal synergist potency against these very species [1].

Designing Selective Pest Control Agents with Improved Mammalian Safety Margins

The compound's unique selectivity profile—potent synergism in multiple insect species with a complete lack of synergism in mice [1]—positions it as a valuable tool in the design of safer pest control agents. It is a preferred candidate for research and development programs focused on minimizing mammalian toxicity while maximizing insecticidal activity. This is in contrast to less selective synergists, where the risk of off-target effects is higher [2].

A Positive Control for Esterase-Mediated Synergism in Insecticide Metabolism Studies

Given its well-characterized and potent activity as an esterase inhibitor, 1-naphthyl N-propylcarbamate serves as an excellent positive control in experiments investigating pyrethroid metabolism and resistance. Its use can help dissect the relative contributions of esterases versus oxidases in the detoxification of a given pyrethroid, as demonstrated by the differential effect on trans- and cis-isomers of resmethrin [1]. This application is supported by its established use in synergist studies for characterizing resistant house fly strains [3].

Formulating Combination Products for Broad-Spectrum Arthropod Control

The evidence shows that 1-naphthyl N-propylcarbamate synergizes the toxicity of pyrethroids across a taxonomically diverse range of arthropods, including hemipterans (milkweed bugs), blattodeans (cockroaches), dipterans (houseflies), lepidopterans (cabbage loopers), and coleopterans (mealworms) [1]. This broad-spectrum synergism makes it a suitable candidate for inclusion in combination products intended for general pest control, ensuring enhanced efficacy against a wide variety of target organisms.

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